Dabigatran Carboxamide Ethyl Ester
CAS No.: 1422435-41-3
Cat. No.: VC0194499
Molecular Formula: C27H28N6O4
Molecular Weight: 500.55
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1422435-41-3 |
---|---|
Molecular Formula | C27H28N6O4 |
Molecular Weight | 500.55 |
IUPAC Name | ethyl 3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
Standard InChI | InChI=1S/C27H28N6O4/c1-3-37-25(34)13-15-33(23-6-4-5-14-29-23)27(36)19-9-12-22-21(16-19)31-24(32(22)2)17-30-20-10-7-18(8-11-20)26(28)35/h4-12,14,16,30H,3,13,15,17H2,1-2H3,(H2,28,35) |
SMILES | CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=O)N)C |
Introduction
Chemical Identity and Structure
Dabigatran Carboxamide Ethyl Ester, identified by CAS number 1422435-41-3, is an organic compound with molecular formula C27H28N6O4 and a molecular weight of 500.55 g/mol . This compound features a complex heterocyclic structure containing benzimidazole, pyridine, and phenyl rings connected through various functional groups.
The IUPAC name of this compound is ethyl 3-(2-(((4-carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate . Structurally, it consists of a benzimidazole core substituted with a carboxamide group and connected to other functional moieties including an ethyl ester.
The compound's chemical structure can be represented by the following SMILES notation: CCOC(=O)CCN(C(=O)c1ccc2c(c1)nc(CNc3ccc(cc3)C(=O)N)n2C)c4ccccn4 . This notation encodes the connectivity of atoms and bonds within the molecule, providing a text-based representation of its structure.
Synonyms and Alternative Nomenclature
Dabigatran Carboxamide Ethyl Ester is known by multiple synonyms in scientific literature and commercial catalogs, including:
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Dabigatran Impurity 82
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Dabigatran Impurity M
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Dabigatran iMpurity L
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β-Alanine, N-[[2-[[[4-(aminocarbonyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester
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N-[[2-[[[4-(Aminocarbonyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine ethyl ester
Physical and Chemical Properties
Dabigatran Carboxamide Ethyl Ester possesses specific physical and chemical characteristics that are important for its identification, handling, and application in pharmaceutical analysis. These properties are summarized in the following table:
Structural Features
The compound features several key functional groups that contribute to its chemical behavior:
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Benzimidazole ring system (1-methyl-1H-benzo[d]imidazole)
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Carboxamide group (attached to the phenyl ring)
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Ethyl ester moiety
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Pyridinyl group
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Amine linkage
These structural elements provide multiple sites for potential chemical interactions, including hydrogen bonding, acid-base interactions, and coordination with metals, which may be relevant to its behavior in biological systems and analytical procedures .
Relationship to Dabigatran
Dabigatran Carboxamide Ethyl Ester is primarily identified as an impurity related to dabigatran, a direct thrombin inhibitor used as an anticoagulant medication. Understanding the context of this relationship is crucial for appreciating the significance of this compound.
Parent Drug Connection
Applications in Pharmaceutical Research and Quality Control
Dabigatran Carboxamide Ethyl Ester serves several important functions in pharmaceutical research and industry, particularly in contexts related to dabigatran production and analysis.
Beyond its use as a reference standard, this compound may have applications in basic research related to:
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Structure-activity relationship studies of dabigatran and related compounds
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Investigation of metabolic pathways of dabigatran
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Development of improved synthetic routes for dabigatran production
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Analytical method development and validation
The availability of this compound for research purposes, as indicated by vendor descriptions noting "for research use only," suggests its utility in these scientific applications .
Analytical Identification and Characterization
Dabigatran Carboxamide Ethyl Ester can be identified and characterized using various analytical techniques that are standard in pharmaceutical analysis.
Chromatographic Methods
While specific chromatographic conditions are not detailed in the available search results, the consistency of HPLC as the cited analytical method indicates its suitability for analyzing this compound.
Spectroscopic Identification
Spectroscopic methods that would typically be used for structural confirmation and characterization include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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UV-Visible spectroscopy
The search results mention availability of NMR data for this compound, suggesting its use in structural verification . Additionally, the accurate mass of 500.2172 is provided, indicating the use of high-resolution mass spectrometry for characterization .
Specification | Typical Value | Reference |
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Product Format | Neat (solid) | |
Purity | >95% (HPLC) | |
Category | Impurity Reference Material | |
Application | Pharmaceutical Quality Control |
Regulatory and Quality Considerations
Commercial sources indicate several important considerations regarding the supply and use of this compound:
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It may be subject to restrictions requiring additional documentation
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It may be classified as a controlled product requiring documentation to meet relevant regulations
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Some suppliers indicate it as "made to order," suggesting limited demand or stability concerns
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It may have freight restrictions and special shipping requirements
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Some sources indicate potential "short shelf life," suggesting stability concerns
These considerations highlight the specialized nature of this compound and the regulatory framework surrounding its commercial distribution.
Structural Relationship to Other Dabigatran Compounds
Dabigatran Carboxamide Ethyl Ester shares structural similarities with other compounds in the dabigatran family, particularly with dabigatran etexilate, which is the prodrug form of dabigatran used in clinical applications.
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